N-benzyl-2-chloro-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-13-6-5-9-15(10-13)18(16(19)11-17)12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHCQUXRYRIDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368734 | |
| Record name | N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836633 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38677-47-3 | |
| Record name | N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chloroacetamide Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
The chloroacetamide scaffold represents a cornerstone in modern medicinal and agricultural chemistry. Characterized by a reactive α-chloro-substituted amide group, this class of compounds exhibits a remarkable breadth of biological activities, ranging from potent herbicidal and antifungal properties to promising anticancer and anticonvulsant effects. This in-depth technical guide provides a comprehensive literature review of chloroacetamide derivatives, delving into their synthesis, multifaceted applications, and underlying mechanisms of action. By synthesizing technical data with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to harness the full potential of this versatile chemical class. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Versatile Chloroacetamide Scaffold
Chloroacetamide derivatives are a class of organic compounds containing the chloroacetyl group (-C(O)CH₂Cl) attached to a nitrogen atom. The high reactivity of the carbon-chlorine bond makes these compounds valuable as both synthetic intermediates and as pharmacophores capable of forming covalent bonds with biological targets.[1] This inherent reactivity is central to their diverse biological activities, which have been extensively explored in various fields.
In agriculture, chloroacetamide herbicides have been a mainstay for decades, effectively controlling a broad spectrum of annual grasses and broadleaf weeds in major crops.[2] In the realm of medicinal chemistry, these derivatives have emerged as promising candidates for the development of novel therapeutics, demonstrating significant potential as anticancer, antifungal, and anticonvulsant agents.[1][3][4] Their ability to act as covalent inhibitors of key enzymes and proteins underpins many of their pharmacological effects.[5]
This guide will provide a structured exploration of the synthesis and diverse applications of chloroacetamide derivatives, offering both a high-level overview and detailed, practical insights for laboratory application.
Synthesis of Chloroacetamide Derivatives
The most common and straightforward method for synthesizing N-substituted-2-chloroacetamide derivatives is the chloroacetylation of a primary or secondary amine with chloroacetyl chloride.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Synthesis of N-Aryl-2-chloroacetamide Derivatives
This protocol outlines a general and widely applicable method for the synthesis of N-aryl-2-chloroacetamide derivatives.
Materials:
-
Substituted aniline derivative (1.0 eq)
-
Chloroacetyl chloride (1.1 - 1.2 eq)
-
Triethylamine (TEA) or Potassium Carbonate (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and the base (e.g., triethylamine, 1.2 eq) in the chosen solvent (e.g., DCM) within a round-bottom flask.
-
Cool the reaction mixture to 0-5 °C using an ice bath while stirring continuously.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure N-aryl-2-chloroacetamide derivative.[6]
Characterization:
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity. These include:
-
Melting Point: To assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1670 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[1]
Caption: General workflow for the synthesis of N-aryl-2-chloroacetamide derivatives.
Applications in Agriculture: Herbicidal Activity
Chloroacetamide herbicides are primarily used for pre-emergence or early post-emergence control of annual grasses and some broadleaf weeds.[2][7] Their efficacy stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[8] VLCFAs are essential components of plant cell membranes and cuticular waxes. Their depletion leads to a disruption of cell division and overall growth, ultimately causing the death of the emerging seedling.[8]
Mechanism of Action: Inhibition of VLCFA Elongase
The primary target of chloroacetamide herbicides is the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[8] Specifically, they are believed to covalently bind to a cysteine residue in the active site of the condensing enzyme component of this complex, leading to its irreversible inactivation.[5]
Caption: Simplified mechanism of action of chloroacetamide herbicides.
Experimental Protocol: Pre-emergence Herbicidal Activity Bioassay
This protocol describes a laboratory-based method to evaluate the pre-emergence herbicidal activity of chloroacetamide derivatives.
Materials:
-
Test chloroacetamide derivatives
-
Acetone (for stock solution preparation)
-
Tween® 20 (surfactant)
-
Distilled water
-
Pots or trays filled with a standardized soil mix
-
Seeds of a susceptible indicator plant species (e.g., cress, ryegrass)
-
Growth chamber with controlled light and temperature
-
Laboratory sprayer or pipette
Procedure:
-
Preparation of Treatment Solutions: Prepare a stock solution of each test compound in acetone. Create a series of dilutions in distilled water containing 0.05% (v/v) Tween® 20. Ensure the final acetone concentration does not exceed a level that would cause phytotoxicity (typically <0.5%). Include a vehicle control (water + Tween® 20 + acetone) and a positive control (a commercial chloroacetamide herbicide).
-
Sowing: Fill pots with the soil mix and sow the seeds of the indicator species at a uniform depth.
-
Application: Apply the treatment solutions uniformly to the soil surface using a laboratory sprayer or by pipetting. For pre-emergence testing, the application is done before the emergence of the seedlings.[7][9]
-
Incubation: Place the pots in a growth chamber with controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle). Water the pots as needed to maintain adequate soil moisture.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings, measuring shoot and root length, and determining the fresh or dry weight of the surviving plants.
-
Data Analysis: Calculate the percent inhibition for each parameter relative to the untreated control. Determine the EC₅₀ (effective concentration causing 50% inhibition) or GR₅₀ (concentration causing 50% growth reduction) values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Medicinal Chemistry Applications
The electrophilic nature of the chloroacetamide moiety makes it an attractive functional group for the design of targeted covalent inhibitors in medicinal chemistry. These derivatives have shown significant promise in several therapeutic areas.
Anticancer Activity
N-Aryl-2-chloroacetamide derivatives have emerged as a promising class of anticancer agents with potent antiproliferative activity against a range of cancer cell lines.[1]
Mechanism of Action: The anticancer activity is often attributed to the alkylation of nucleophilic residues, such as cysteine or histidine, in the active sites of key enzymes or proteins involved in cancer cell proliferation and survival.[6] This can lead to the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis (programmed cell death).[6]
Table 1: In Vitro Anticancer Activity of Representative N-Aryl-2-chloroacetamide Derivatives
| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative A | A2780 (Ovarian) | 0.15 | Doxorubicin | 0.09 |
| Derivative A | WM35 (Melanoma) | 6.06 | Doxorubicin | 1.20 |
| Derivative B | MCF-7 (Breast) | 8.5 | 5-Fluorouracil | 5.2 |
| Derivative B | PANC-1 (Pancreatic) | 4.6 | Gemcitabine | 0.02 |
| Derivative B | HepG2 (Liver) | 2.2 | Sorafenib | 3.9 |
Note: The data presented are representative values for illustrative purposes based on activities reported for this class of compounds.[6]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6]
Materials:
-
Human cancer cell lines (e.g., A2780, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test chloroacetamide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours, replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[6]
Antifungal Activity
Chloroacetamide derivatives have also demonstrated significant antifungal activity against a variety of fungal pathogens, including resistant strains.[3] For instance, N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) has shown efficacy against multi-resistant Fusarium strains.[3]
Mechanism of Action: While the exact mechanism of antifungal action is not fully elucidated for all derivatives, it is hypothesized that their lipophilic character allows them to penetrate the fungal cell membrane and interact with intracellular targets.[10] Some studies suggest that they do not act via complexation with ergosterol, a common target for antifungal drugs, indicating a potentially novel mechanism of action.[11]
Table 2: Antifungal Activity of a Chloroacetamide Derivative (4-BFCA) against Fusarium spp.
| Fusarium Strain | MIC (µg/mL) |
| F. keratoplasticum | 12.5 |
| F. oxysporum | 25 |
| F. solani | 50 |
Data adapted from Machado et al. (2022).[3][10]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.
Materials:
-
Test chloroacetamide derivatives
-
Fungal strains (e.g., Candida spp., Fusarium spp.)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density.[10][11]
Anticonvulsant Activity
Certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been identified as having significant anticonvulsant properties.[3][4] These compounds have shown efficacy in preclinical models of epilepsy, particularly in the maximal electroshock (MES) seizure test, which is a model for generalized tonic-clonic seizures.[3][12]
Mechanism of Action: The anticonvulsant activity of these derivatives is believed to be mediated through the blockade of voltage-gated sodium channels.[3] By binding to these channels, the compounds can stabilize the inactive state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizures.
Structure-Activity Relationship (SAR) Insights:
-
The nature of the substituent on the anilide moiety is crucial for anticonvulsant activity. For example, derivatives with a 3-(trifluoromethyl)anilide group have shown greater potency in the MES test compared to those with a 3-chloroanilide group.[4][13]
-
The presence of a pyrrolidine-2,5-dione core, from which some of these acetamide derivatives were designed as analogues, appears to be important for broad-spectrum anticonvulsant activity.[3]
Experimental Protocol: In Vivo Anticonvulsant Screening (MES Test)
The Maximal Electroshock (MES) test is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs.
Materials:
-
Test chloroacetamide derivatives
-
Vehicle for administration (e.g., 0.5% methylcellulose)
-
Mice or rats
-
An electroshock apparatus with corneal electrodes
Procedure:
-
Compound Administration: Administer the test compound to the animals at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives only the vehicle.
-
Seizure Induction: At a predetermined time after drug administration (to allow for absorption), a supramaximal electrical stimulus is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the MES test.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension seizure is calculated for each dose group. The ED₅₀ (the dose that protects 50% of the animals from seizures) is then determined using probit analysis.[3][12]
Chloroacetamide Derivatives as Enzyme Inhibitors
The ability of the chloroacetamide moiety to act as a "warhead" for covalent inhibition is a key feature that has been exploited in the design of potent and selective enzyme inhibitors. The electrophilic carbon atom of the chloroacetyl group is susceptible to nucleophilic attack by amino acid residues such as cysteine or histidine within the active site of a target protein.[7]
This covalent modification leads to the irreversible inactivation of the enzyme, which can offer advantages in terms of prolonged duration of action and increased potency compared to non-covalent inhibitors. Chloroacetamide-based inhibitors have been developed for a variety of enzyme targets, including kinases, proteases, and metabolic enzymes.[12] For example, they have been successfully used to develop covalent inhibitors of the TEAD·YAP1 interaction, a critical node in the Hippo signaling pathway, which is often dysregulated in cancer.[12]
Conclusion and Future Perspectives
Chloroacetamide derivatives represent a remarkably versatile and powerful class of compounds with significant applications in both agriculture and medicine. Their straightforward synthesis and the tunable reactivity of the chloroacetyl group provide a robust platform for the development of new chemical entities with tailored biological activities.
In agriculture, the continued use and development of chloroacetamide-based herbicides will likely focus on improving their environmental profile and managing the evolution of weed resistance. In medicinal chemistry, the potential of chloroacetamide derivatives as anticancer, antifungal, and anticonvulsant agents is still being actively explored. The design of highly selective covalent inhibitors for specific enzyme targets represents a particularly promising avenue for future research.
As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will our ability to rationally design next-generation chloroacetamide derivatives with enhanced efficacy and safety profiles. This in-depth technical guide has provided a solid foundation for researchers and drug development professionals to build upon as they continue to unlock the full potential of this important chemical scaffold.
References
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Kaminski, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry, 92, 53-64. [Link]
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Bum-Erdene, K., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 14(9), 1803-1816. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals. [Link]
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Kaminski, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]
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Machado, G. da R. M., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. LUME UFRGS. [Link]
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Shindikar, A. V., Khan, F., & Viswanathan, C. L. (2006). Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. European Journal of Medicinal Chemistry, 41(6), 786-792. [Link]
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Plantalyt GmbH. (n.d.). How we test for herbicide resistance. [Link]
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Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52830. [Link]
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Ali, S. S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]
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da Silva, L. C. N., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Future Microbiology, 14, 1117-1127. [Link]
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Castel-Branco, M. M., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13217. [Link]
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Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]
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Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
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Hartzler, B. (2020). Preemergence Herbicide Application Timings: Pros and Cons. Iowa State University Extension and Outreach. [Link]
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NSW Department of Primary Industries. (n.d.). Using pre-emergent herbicides in conservation farming systems. [Link]
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Trenkamp, S., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Pest Management Science, 59(11), 1227-1234. [Link]
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"N-benzyl-2-chloro-N-(3-methylphenyl)acetamide mechanism of action"
An In-depth Technical Guide to the Proposed Mechanism of Action of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide
Abstract
This compound is a chloroacetamide derivative with potential biological activity. While direct experimental evidence for its mechanism of action is not extensively documented in public literature, its structural features, particularly the reactive chloroacetamide moiety, suggest a plausible mode of action based on the well-established activities of the broader chloroacetamide class of compounds. This guide synthesizes the existing knowledge on chloroacetamide bioactivity to propose a primary mechanism centered on the inhibition of very long-chain fatty acid (VLCFA) synthesis. We will explore the chemical basis for this hypothesis, outline detailed experimental protocols for its validation, and discuss potential alternative or secondary mechanisms. This document is intended for researchers, scientists, and drug development professionals interested in the biological investigation of this and related molecules.
Introduction: The Chloroacetamide Chemical Class
The chloroacetamide functional group is a key pharmacophore present in a variety of biologically active compounds, most notably a class of pre-emergence herbicides.[1][2] These herbicides are effective at controlling the growth of germinating weeds by inhibiting crucial early-stage physiological processes.[1] A defining characteristic of their mechanism is the covalent modification of biological targets, a property conferred by the electrophilic nature of the carbon atom bearing the chlorine.[2]
While the herbicidal properties are well-documented, chloroacetamide derivatives have also been investigated for other biological activities, including antimicrobial and anticancer effects.[3][4] The reactivity of the chloroacetyl group is often central to these activities, allowing for the formation of covalent bonds with nucleophilic residues, such as the sulfhydryl groups of cysteine residues in proteins.[2]
This guide will focus on the proposed mechanism of action for the specific molecule, this compound, drawing parallels from the extensive research on herbicidal chloroacetamides.
Proposed Primary Mechanism of Action: Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis
The primary hypothesis for the mechanism of action of this compound is the inhibition of very long-chain fatty acid (VLCFA) synthesis.[5][6] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various biological processes in both plants and animals, including membrane formation, cell signaling, and the synthesis of cuticular waxes and sphingolipids.
The proposed mechanism can be broken down into the following key steps:
-
Cellular Uptake: The compound is absorbed by the target organism. In the context of herbicidal activity, this occurs in the emerging shoots and roots of seedlings.[1]
-
Covalent Target Binding: The electrophilic carbon of the chloroacetamide moiety reacts with nucleophilic sulfhydryl (-SH) groups present in enzymes involved in VLCFA elongation.[1][2] This covalent modification leads to the irreversible inactivation of the enzyme.
-
Inhibition of VLCFA Elongation: The enzymatic machinery responsible for extending fatty acid chains beyond 18 carbons is inhibited.[5][6][7] This disruption leads to a depletion of essential VLCFAs.
-
Downstream Physiological Effects: The lack of VLCFAs results in a cascade of detrimental effects, including impaired cell division and expansion, defective membrane integrity, and ultimately, growth arrest and cell death.[5]
This proposed mechanism is supported by extensive research on chloroacetamide herbicides like metolachlor and acetochlor, which have been shown to potently inhibit VLCFA synthesis.[5][6]
Visualizing the Proposed Mechanism
Caption: Proposed mechanism of this compound via VLCFA synthesis inhibition.
Experimental Validation Protocols
To validate the proposed mechanism of action, a series of targeted experiments are required. The following protocols provide a framework for this investigation.
In Vitro VLCFA Elongase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of VLCFA elongases.
Methodology:
-
Microsome Isolation: Isolate microsomes, which contain the VLCFA elongase complex, from a suitable biological source (e.g., etiolated leek seedlings for plant-based studies or relevant mammalian cell lines).
-
Assay Setup: In a microcentrifuge tube, combine the isolated microsomes with a reaction buffer containing [14C]-malonyl-CoA (as a radiolabeled precursor), a fatty acid starter (e.g., oleoyl-CoA), and NADPH.
-
Compound Treatment: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a vehicle control (DMSO only).
-
Incubation: Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Lipid Extraction: Stop the reaction and extract the total lipids using a chloroform:methanol solvent system.
-
Analysis: Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or gas chromatography (GC) and quantify the incorporation of radiolabel into VLCFAs using a scintillation counter or radio-GC detector.
-
Data Interpretation: A dose-dependent decrease in the synthesis of VLCFAs in the presence of the compound would support the proposed mechanism. Calculate the IC50 value to quantify its inhibitory potency.
Cell-Based Assay for VLCFA Levels
This assay assesses the impact of the compound on VLCFA levels in whole cells.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a plant protoplast culture or a mammalian cell line) to a suitable confluency.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Lipid Extraction and Derivatization: Harvest the cells, extract the total lipids, and convert the fatty acids to their methyl esters (FAMEs).
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the levels of individual fatty acids, including VLCFAs.
-
Data Analysis: Compare the VLCFA profiles of treated cells to untreated controls. A significant reduction in VLCFA levels would provide strong evidence for the proposed mechanism.
Visualizing the Experimental Workflow
Caption: Workflow for the experimental validation of VLCFA synthesis inhibition.
Potential Secondary and Alternative Mechanisms
While VLCFA synthesis inhibition is the most probable primary mechanism, the reactive nature of the chloroacetamide group suggests that other cellular targets could also be affected.
-
Glutathione Conjugation and Depletion: In plants, chloroacetamides are known to be detoxified through conjugation with glutathione (GSH), a key cellular antioxidant.[1] High concentrations of this compound could potentially lead to the depletion of cellular GSH pools, inducing oxidative stress.
-
Non-specific Protein Alkylation: The electrophilic chloroacetamide can react with other nucleophilic amino acid residues (e.g., histidine, lysine) in various proteins, potentially leading to off-target effects and general cellular toxicity.
-
Interaction with Coenzyme A: Some studies have suggested that chloroacetamides may interfere with metabolic processes that require coenzyme A, which contains a sulfhydryl group.[1][2]
Summary and Future Directions
The available evidence strongly suggests that this compound likely functions as an inhibitor of very long-chain fatty acid synthesis, a mechanism shared with herbicidal chloroacetamides. This guide has outlined the molecular basis for this hypothesis and provided a detailed experimental framework for its validation.
Future research should focus on:
-
Definitive Target Identification: Utilizing proteomics approaches, such as activity-based protein profiling (ABPP), to identify the specific enzyme(s) that are covalently modified by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to the benzyl and methylphenyl groups affect its potency and selectivity.
-
Evaluation in Different Biological Systems: Investigating the activity of this compound in a broader range of organisms and cell types to explore potential therapeutic applications beyond its herbicidal properties.
By systematically applying the principles and protocols outlined in this guide, researchers can elucidate the precise molecular mechanisms governing the bioactivity of this compound and unlock its full scientific and potentially commercial potential.
References
- Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press & Assessment.
- Mode of Action for Chloroacetamides and Functionally Related Compounds.
- Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core. Cambridge Core.
- Mode of Action for Chloroacetamides and Functionally Rel
- Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Semantic Scholar.
- ICSC 0640 - 2-CHLOROACETAMIDE. ilo.org.
- In vitro biological activity of N-(2-chloroacetyl)-3-nitrobenzamide. Benchchem.
- N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233. PubChem.
- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI.
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- 7. scilit.com [scilit.com]
An In-depth Technical Guide on the Potential Biological Activity of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide
Introduction
N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is a chloroacetamide derivative with a molecular structure suggesting a range of potential biological activities. The chloroacetamide functional group is a known reactive moiety, capable of interacting with various biological macromolecules. This, combined with the N-benzyl and N-(3-methylphenyl) substitutions, creates a molecule with specific steric and electronic properties that can influence its biological profile. This technical guide provides a comprehensive overview of the potential biological activities of this compound, grounded in the established actions of structurally related molecules. We will delve into its potential as a herbicide, as well as explore plausible antimicrobial and cytotoxic activities. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Value | Source |
| CAS Number | 32428-61-8 | [1] |
| Molecular Formula | C₁₆H₁₆ClNO | [2] |
| Molecular Weight | 273.76 g/mol | [1] |
| Predicted Lipophilicity (LogP) | 3.5 - 4.5 (Estimated) | QSAR Models |
The predicted lipophilicity suggests that the compound is likely to have good membrane permeability, a key factor for accessing intracellular targets.
Part 1: Herbicidal Activity
The most prominently suggested biological activity for this compound and related compounds is herbicidal action.[3][4] Chloroacetamide herbicides are widely used for the pre-emergence control of grass and some broadleaf weeds.[5][6]
Proposed Mechanism of Action
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[7][8][9] VLCFAs are crucial components of various cellular structures, including membranes and cuticular waxes. Their inhibition leads to a cascade of downstream effects, ultimately resulting in the cessation of cell division and expansion, and consequently, the inhibition of early seedling growth.[5][7]
The proposed mechanism involves the covalent binding of the chloroacetamide moiety to enzymes containing sulfhydryl (-SH) groups, which are critical for their catalytic activity.[5][6] Specifically, the enzyme VLCFA elongase, which has a reactive cysteine residue in its active site, is a key target.[7]
Experimental Workflow for Herbicidal Activity Screening
A tiered approach is recommended to efficiently evaluate the herbicidal potential of this compound.
Detailed Experimental Protocols
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) in appropriate broth media.
-
Compound Dilution: In a 96-well microplate, perform serial two-fold dilutions of this compound in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganisms (e.g., 37°C for bacteria, 30°C for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Subculturing: Following the MIC assay, take an aliquot from the wells showing no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium.
-
Incubation: Incubate the agar plates under suitable conditions.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.
Part 3: Cytotoxic Activity
Given the reactive nature of the chloroacetamide group, it is essential to evaluate the potential cytotoxicity of this compound against mammalian cell lines. [13][14]This is crucial for understanding its potential as a therapeutic agent or for assessing its safety profile.
Proposed Mechanism of Action
The cytotoxic effects could be mediated through various mechanisms, including the alkylation of critical cellular macromolecules like DNA and proteins, leading to the induction of apoptosis or necrosis. [14]The compound could also induce oxidative stress or interfere with essential cellular processes.
Experimental Workflow for Cytotoxicity Screening
Detailed Experimental Protocols
-
Cell Seeding: Seed mammalian cells (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
This compound is a compound with significant potential for a range of biological activities. The existing literature on structurally similar chloroacetamides strongly suggests herbicidal properties, likely through the inhibition of very-long-chain fatty acid synthesis. Furthermore, the presence of the reactive chloroacetamide moiety warrants investigation into its antimicrobial and cytotoxic effects. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these potential biological activities. Further research in these areas will be crucial to fully elucidate the biological profile of this compound and to determine its potential applications in agriculture or medicine.
References
-
Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. (2019). Mycopathologia.
-
Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. (2019). European Journal of Chemistry.
-
Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (1987). Weed Technology.
-
Mode of Action for Chloroacetamides and Functionally Related Compounds. (2023). ResearchGate.
-
Chloroacetamide derivatives as a promising topical treatment for fungal skin infections | Request PDF. (2019). ResearchGate.
-
A chloroacetamide derivative as a potent candidate for fusariosis treatment. (2022). Future Microbiology.
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Journal of Cellular and Molecular Pharmacology.
-
Cytotoxicity Assays – what your cells don't like. (2025). BMG LABTECH.
-
Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. (1998). Zeitschrift für Naturforschung C.
-
In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary.
-
(PDF) Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. (2019). ResearchGate.
-
Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. (2024). Taylor & Francis Online.
-
Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026). MDPI.
-
Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (2017). Weed Technology.
-
Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. (2025). BenchChem.
-
Mode of Action for Chloroacetamides and Functionally Related Compounds. (2002). Journal of Pesticide Science.
-
An In-depth Technical Guide on the In Vitro Evaluation of N-substituted-2-oxo-2-phenylacetamides. (2025). BenchChem.
-
Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. (2022). SciELO South Africa.
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications.
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2021). Arhiv za higijenu rada i toksikologiju.
-
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). Chemistry Central Journal.
-
A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. (2017). Weed Science.
-
Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. (2021). Frontiers in Plant Science.
-
In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. (2020). Genetika.
-
a new molecule with activity against strains of Aspergillus flavus Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide. (2020). Anais da Academia Brasileira de Ciências.
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2016). Molecules.
-
Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. (2020). Anais da Academia Brasileira de Ciências.
-
RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | Request PDF. (2025). ResearchGate.
-
A Rapid and Simple Bioassay Method for Herbicide Detection. (2007). Journal of the Korean Society for Applied Biological Chemistry.
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (2010). Asian Journal of Chemistry.
-
Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. (2022). ResearchGate.
-
N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide. (2010). Acta Crystallographica Section E: Structure Reports Online.
-
Synthesis of N-benzyl acetamide. PrepChem.com.
- An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. [No Source Found]
-
Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. (2013). Bulletin of the Korean Chemical Society.
-
USE OF N-BENZYLBENZAMIDE COMPOUND AS HERBICIDE. (2021). WIPO.
-
2-chloro-N-(3-methylphenyl)acetamide | CAS 32428-61-8. Santa Cruz Biotechnology.
-
Application of N-benzyl benzamide compound as herbicide. (2021). Google Patents.
-
Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (1998). Journal of Medicinal Chemistry.
-
Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate. (2009). Google Patents.
Sources
- 1. 2-chloro-N-(3-methylphenyl)acetamide | CAS 32428-61-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. CN112203515B - Application of N-benzyl benzamide compound as herbicide - Google Patents [patents.google.com]
- 5. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 6. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
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- 10. scielo.br [scielo.br]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 17. ijprajournal.com [ijprajournal.com]
Methodological & Application
"N-benzyl-2-chloro-N-(3-methylphenyl)acetamide as an intermediate in synthesis"
Technical Application Note: N-benzyl-2-chloro-N-(3-methylphenyl)acetamide
Part 1: Chemical Profile & Strategic Utility
This compound (CAS: 38677-47-3) is a specialized N,N-disubstituted
Key Functional Roles:
-
Electrophilic Alkylation: The
-carbon acts as a potent electrophile for S 2 reactions with amines, thiols, and alkoxides, generating N-substituted glycinamides. -
Heterocyclic Precursor: Under Lewis acid catalysis (e.g., AlCl
), the molecule undergoes intramolecular Friedel-Crafts alkylation (Stollé synthesis) to form 1-benzyl-substituted oxindoles, a core structure in kinase inhibitors.
Part 2: Synthesis Protocol (The "Make")
This protocol details the synthesis of this compound via the acylation of N-benzyl-3-methylaniline. The secondary amine is sterically hindered; therefore, the choice of base and temperature control is critical to prevent hydrolysis or side reactions.
Materials & Reagents
-
Precursor: N-Benzyl-3-methylaniline (1.0 equiv)
-
Reagent: Chloroacetyl chloride (1.2 equiv)
-
Base: Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA) (1.5 equiv) -
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Quench: 1N HCl, Saturated NaHCO
, Brine
Step-by-Step Procedure
-
Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with N-benzyl-3-methylaniline (10 mmol) and dry DCM (50 mL). Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add TEA (15 mmol) in one portion. The solution may remain clear or turn slightly yellow.
-
Acylation (Exothermic): Dissolve chloroacetyl chloride (12 mmol) in DCM (10 mL) in the addition funnel. Add this solution dropwise over 20 minutes, maintaining the internal temperature below 5 °C.
-
Expert Insight: Rapid addition generates HCl exotherms that can degrade the chloroacetyl chloride or cause dark tar formation.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product typically appears at R
~0.4–0.5. -
Workup:
-
Purification: The crude oil often solidifies upon standing. Recrystallize from Ethanol/Hexane (1:4) or purify via flash chromatography (SiO
, 0-20% EtOAc in Hexane).
Part 3: Downstream Applications (The "Use")
The utility of this intermediate lies in its divergent reactivity. Below are the two primary workflows for medicinal chemistry applications.
Workflow A: Synthesis of Glycinamide Derivatives (Anticonvulsant Scaffold)
This pathway displaces the chloride with a secondary amine (e.g., morpholine, piperidine) to generate "N-benzyl-2-amino-N-arylacetamide" derivatives.
-
Dissolve the intermediate (1 equiv) in Acetonitrile (MeCN).
-
Add K
CO (2 equiv) and the nucleophilic amine (1.2 equiv). -
Reflux (80 °C) for 6–12 hours.
-
Filter salts and concentrate.[3]
Workflow B: Intramolecular Cyclization (Oxindole Synthesis)
This pathway utilizes the Stollé synthesis to fuse the acetyl group onto the aromatic ring, forming a substituted oxindole.
-
Mix the intermediate (1 equiv) with anhydrous AlCl
(2.5 equiv). -
Heat the neat mixture (melt) or use high-boiling solvent (chlorobenzene) at 140–160 °C for 1 hour.
-
Note: Regioselectivity is a factor. The 3-methyl group directs cyclization primarily to the para position (forming the 5-methyl oxindole isomer) or ortho (forming the 4-methyl isomer, sterically disfavored).
Part 4: Visualization of Pathways
Figure 1: Synthesis and divergent application pathways for this compound.
Part 5: Analytical Specifications & QC
To ensure the integrity of the intermediate before downstream use, verify against these parameters.
| Parameter | Specification | Diagnostic Signal (1H NMR, CDCl |
| Appearance | Off-white solid or pale yellow oil | N/A |
| Purity (HPLC) | >95% (254 nm) | N/A |
| Chloro-CH | Singlet, | Key diagnostic peak.[4] Shift confirms acylation. |
| Benzyl-CH | Singlet (broad), | Diastereotopic splitting may occur if chiral centers exist downstream. |
| Aromatic Region | Multiplet, | Integration should account for 9 protons (5 benzyl + 4 tolyl). |
| Methyl Group | Singlet, | Distinct peak for the m-tolyl methyl group. |
Troubleshooting Note:
-
Hydrolysis: If the "Chloro-CH
" peak disappears and is replaced by a broad signal >4.5 ppm, the chloride has hydrolyzed to the alcohol (N-benzyl-N-aryl-glycolamide). Ensure anhydrous solvents are used. -
Rotamers: Amide bond rotation is slow on the NMR timescale. You may observe "doubling" of peaks (rotamers) in the NMR spectrum. Heating the NMR tube to 50 °C usually coalesces these peaks.
Part 6: References
-
Royal Society of Chemistry. Synthesis of 2-Chloro-N-(m-tolyl)acetamide (Analogous Procedure). [Link]
-
National Institutes of Health (PMC). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]
-
Organic Syntheses. General Procedures for N-Benzylation and Acylation. [Link]
Sources
Application Note: Comprehensive NMR Spectroscopic Analysis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide
Abstract
This application note provides a detailed guide to the comprehensive NMR spectroscopic characterization of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide, a substituted tertiary amide with potential applications in organic synthesis and medicinal chemistry. In the absence of extensive published data for this specific molecule[1], this guide establishes a robust analytical framework based on foundational NMR principles and data from analogous structures. We will explore a multi-faceted approach, from meticulous sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments for unambiguous structural elucidation and conformational analysis. The methodologies detailed herein are designed to ensure scientific rigor and data integrity, providing a self-validating system for the analysis of this and structurally related compounds.
Introduction: The Analytical Challenge
This compound (C₁₆H₁₆ClNO)[1] is a molecule of interest due to its combination of a reactive chloromethyl group and a sterically hindered tertiary amide core. The structural complexity, including multiple aromatic systems and a flexible N-benzyl group, presents a non-trivial challenge for complete spectroscopic assignment. A key feature of tertiary amides is the potential for hindered rotation around the C-N amide bond, which can lead to the observation of two distinct sets of signals for substituents on the nitrogen atom (rotational isomers or rotamers)[2][3][4]. Therefore, a comprehensive NMR analysis is not only crucial for structural verification but also for understanding its conformational dynamics in solution, which can be critical for its reactivity and biological activity.
This guide will systematically walk through the process of acquiring and interpreting a full suite of NMR data, explaining the rationale behind each experimental choice to build a complete and trustworthy molecular picture.
Foundational Protocols: Sample Preparation
The quality of NMR data is fundamentally dependent on the quality of the sample. A properly prepared sample minimizes artifacts and ensures high-resolution spectra.[5]
Protocol 1: Standard Sample Preparation for Small Molecule NMR
-
Material Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments into a clean, dry vial.[6][7] This concentration ensures a good signal-to-noise ratio for a typical small molecule (MW ≈ 274 g/mol ).
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds.[6][8] Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[8]
-
Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution.[5] Pass the sample through a Pasteur pipette containing a small, tightly packed plug of glass wool into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS). However, modern spectrometers can reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm), which is often sufficient.
-
Labeling and Cleaning: Label the NMR tube clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[8]
Structural Elucidation: A Multi-dimensional NMR Approach
A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals in this compound.
One-Dimensional NMR: The Initial Overview
-
¹H NMR Spectroscopy: This is the starting point for any NMR analysis. It provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).
-
¹³C NMR Spectroscopy (with DEPT): This experiment reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (specifically DEPT-135 and DEPT-90) is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[9]
Predicted Chemical Shifts
Based on analogous structures from the literature[2][10][11][12], we can predict the approximate chemical shifts for the target molecule. This serves as a hypothesis to be tested with 2D NMR data.
| Assignment | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale |
| Methyl (CH₃) | ~2.3 | ~21 | Typical for an aryl methyl group. |
| Chloromethyl (Cl-CH₂) | ~4.1 | ~42 | Alpha to a carbonyl and a chlorine atom. |
| Benzyl (N-CH₂) | ~4.6 | ~53 | Alpha to a nitrogen and a phenyl group. Potential for two signals due to rotamers.[2] |
| Aromatic (Ar-H) | 7.0 - 7.5 | 125 - 140 | Complex multiplet region for both phenyl rings. |
| Carbonyl (C=O) | - | ~169 | Typical for an amide carbonyl.[13] |
Two-Dimensional NMR: Connecting the Dots
2D NMR experiments are crucial for establishing the connectivity within the molecule, resolving ambiguities from overlapping signals in the 1D spectra.[9][14][15]
Workflow for 2D NMR Analysis
Sources
- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. emerypharma.com [emerypharma.com]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. 2-Chloro-N-(3-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. creative-biostructure.com [creative-biostructure.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-benzyl-2-chloro-N-(3-methylphenyl)acetamide
Welcome to the dedicated technical support guide for the synthesis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this valuable intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in the lab.
Reaction Overview and Mechanism
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution. In this reaction, the secondary amine, N-benzyl-3-methylaniline, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
The choice of solvent, base, and temperature is critical to maximize the yield and purity by controlling the reaction rate and minimizing side reactions.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors. Let's break them down in a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yield.
-
Purity of Starting Materials: The purity of N-benzyl-3-methylaniline is paramount. If it contains primary or other secondary amine impurities, they will also react with chloroacetyl chloride, consuming the reagent and complicating purification.
-
Reagent Degradation: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture. Using a freshly opened bottle or a properly stored aliquot is crucial. The presence of HCl from hydrolysis can also protonate the starting amine, rendering it non-nucleophilic.
-
Inadequate Temperature Control: The reaction is exothermic. Adding chloroacetyl chloride at room temperature can lead to side reactions. It is recommended to add it dropwise at a lower temperature (e.g., 0-5°C) and then allow the reaction to slowly warm to room temperature.
-
Inefficient HCl Scavenging: The base (e.g., potassium carbonate, triethylamine) is critical for neutralizing the HCl byproduct. If the base is not efficient or is added too late, the HCl will protonate the starting amine, halting the reaction. Ensure the base is present from the start or co-added with the acyl chloride.
Question: My final product is difficult to purify, and I see multiple spots on the TLC plate. What are these impurities?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common impurities in this reaction include:
-
Unreacted Starting Amine: If the reaction is incomplete, you will have leftover N-benzyl-3-methylaniline. This is often due to insufficient chloroacetyl chloride or its degradation.
-
Hydrolyzed Acyl Chloride: If moisture is present, chloroacetyl chloride can hydrolyze to chloroacetic acid. During workup, this can complicate extractions.
-
Over-acylated or Side Products: While less common with a secondary amine, it's essential to ensure your starting material is not contaminated with primary amines, which could lead to di-acylated products.
To address this, ensure your reaction goes to completion by monitoring it with TLC. If the reaction has stalled, a small additional charge of chloroacetyl chloride might be necessary. For purification, column chromatography using a silica gel stationary phase with a hexane/ethyl acetate gradient is typically effective.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A non-polar, aprotic solvent is generally preferred to prevent reaction with chloroacetyl chloride. Toluene is a good choice as it is inert under these conditions and has a suitable boiling point for reflux if needed, although this reaction is typically run at room temperature. Other options include dichloromethane (DCM) or diethyl ether, but care must be taken to ensure they are anhydrous.
Q2: Which base should I use, and why?
An inorganic base like potassium carbonate (K2CO3) is a good, cost-effective choice. It is solid, easy to handle, and strong enough to neutralize the generated HCl. Alternatively, a tertiary amine base like triethylamine (TEA) can be used. TEA is soluble in organic solvents, which can lead to a more homogeneous reaction, but it can be more challenging to remove during workup.
Q3: How can I safely handle chloroacetyl chloride?
Chloroacetyl chloride is a corrosive and lachrymatory (tear-inducing) substance. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place, away from moisture.
Q4: How do I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). Spot the reaction mixture alongside a spot of the starting amine. The reaction is complete when the starting amine spot has been completely consumed.
Detailed Experimental Protocol
This protocol is adapted from established synthetic methods for N-substituted chloroacetamides.
Materials:
-
N-benzyl-3-methylaniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous potassium carbonate (K2CO3) (1.5 eq)
-
Anhydrous toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-benzyl-3-methylaniline (1.0 eq) and anhydrous toluene.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous toluene and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled reaction mixture over 30-45 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Workup - Quenching: Carefully quench the reaction by slowly adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any remaining amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Optimization Parameters
The following table summarizes key parameters and their impact on the reaction outcome.
| Parameter | Recommendation | Rationale |
| Temperature | 0-5°C for addition, then room temp. | Controls exotherm, minimizes side reactions. |
| Base | Anhydrous K2CO3 (1.5 eq) | Effectively neutralizes HCl, easy to remove. |
| Solvent | Anhydrous Toluene | Inert, aprotic, good for temperature control. |
| Stoichiometry | Slight excess of Chloroacetyl Chloride (1.1 eq) | Ensures complete consumption of the starting amine. |
| Moisture Control | Use anhydrous solvents and reagents | Prevents hydrolysis of chloroacetyl chloride. |
References
- CN102924538A - Method for synthesizing metolachlor intermediate N-benzyl-N-(2-methylphenyl)
- U.S.
-
Chloroacetyl chloride - Substance Information - ECHA. [Link]
Technical Support Center: Synthesis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide
Ticket ID: CHEM-SYN-2024-001 Subject: Troubleshooting Side Reactions & Impurity Profiles Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Molecule Context[1][2][3][4][5]
User: Medicinal Chemists, Process Development Scientists Target Molecule: N-benzyl-2-chloro-N-(3-methylphenyl)acetamide CAS Registry Number: (Analogous structures: N-chloroacetyl-N-benzyl-anilines)
This guide addresses the synthesis of a sterically crowded, tertiary
The Core Challenge:
The synthesis involves the acylation of a secondary amine (N-benzyl-3-methylaniline) with chloroacetyl chloride. The reaction is deceptively simple. The presence of the
The "Golden Path" Protocol (Baseline)
Before troubleshooting, ensure your baseline protocol matches this industry-standard workflow. Deviations here are the root cause of 80% of side reactions.
Reaction Type: Schotten-Baumann Acylation (Modified Anhydrous)
| Parameter | Specification | Rationale |
| Solvent | Dichloromethane (DCM) or Toluene | Anhydrous. DCM solubilizes the amine well; Toluene allows for easier workup if HCl salts precipitate. |
| Temperature | -10°C to 0°C (Addition), then RT | Critical. Higher temps favor the Menshutkin side reaction (quaternization).[2] |
| Base | Triethylamine (1.1 - 1.2 eq) | Scavenges HCl. Must be added before the acid chloride. |
| Stoichiometry | Acid Chloride (1.1 eq) : Amine (1.0 eq) | Slight excess of acylating agent ensures complete conversion of the limiting amine. |
| Addition Order | Acid Chloride | Slow, dropwise addition of acid chloride to the cold amine solution. |
Troubleshooting Guide (Q&A Format)
Issue 1: "My product is a sticky gum/oil, and TLC shows a spot at the baseline."
Diagnosis: Self-Alkylation (Quaternization / Menshutkin Reaction)
This is the most insidious side reaction in
-
Mechanism: The amine nitrogen attacks the
-carbon (CH2-Cl) instead of the carbonyl. -
Result: Formation of a quaternary ammonium salt (dimer).
Corrective Actions:
-
Check Temperature: Never let the reaction exotherm above 5°C during addition. The acylation (amide formation) is kinetically faster at low temps; alkylation requires more energy (heat).
-
Reverse Addition (Advanced): If the problem persists, dissolve the amine and base in solvent and add this mixture slowly to a cold solution of Chloroacetyl Chloride. This ensures the Acyl Chloride is always in huge excess relative to the amine, statistically favoring acylation over alkylation.
-
Solvent Swap: Avoid polar aprotic solvents (like DMF or Acetonitrile) if you are seeing this impurity. These solvents accelerate
reactions (alkylation). Stick to DCM or Toluene.
Issue 2: "I see violent fuming, and my yield is <50%."
Diagnosis: Hydrolysis of Chloroacetyl Chloride Chloroacetyl chloride is highly moisture-sensitive. If water is present, it hydrolyzes to chloroacetic acid and HCl gas.
-
Symptoms: White smoke (HCl gas) escaping the flask; pressure buildup; acidic smell in the workup.
-
Impurity: Chloroacetic acid (removable by base wash, but yield is lost).
Corrective Actions:
-
Drying Protocol: Dry your DCM over
or molecular sieves. The amine must also be dry. -
Inert Atmosphere: Perform the reaction under a Nitrogen or Argon balloon.
-
Reagent Quality: Check your Chloroacetyl Chloride. If the bottle has a crusty white solid on the cap, distill it before use or buy a fresh bottle.
Issue 3: "The reaction mixture turned dark purple/black."
Diagnosis: Oxidation of the Toluidine Core Anilines (especially electron-rich ones like 3-methylaniline derivatives) are prone to oxidation. While acylation usually protects the nitrogen, trace metal contaminants or old amine starting material can lead to "aniline black" type impurities.
Corrective Actions:
-
Purify Precursor: Distill the N-benzyl-3-methylaniline before use if it is not a clear/pale yellow oil.
-
Degas Solvents: Sparge your solvent with nitrogen for 15 minutes to remove dissolved oxygen.
Visualizing the Pathways
The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes.
Figure 1: Reaction network showing the competition between acylation (blue path) and the primary failure modes: hydrolysis and self-alkylation (red paths).
Quantitative Data: Solvent & Base Effects[7][8][9]
The choice of base profoundly impacts the ratio of Product vs. Quaternary Salt.
| Base System | Solvent | Yield (Target) | Risk of Quat.[2] Salt | Notes |
| Triethylamine (TEA) | DCM | 85-95% | Low | Standard. TEA-HCl salt stays soluble or forms a slurry. Easy workup. |
| Pyridine | DCM | 80-90% | Medium | Pyridine can catalyze acylation but is harder to remove (requires acid wash). |
| K2CO3 (Aq. biphasic) | EtOAc/Water | 70-80% | High | Schotten-Baumann biphasic. Slower reaction time increases risk of hydrolysis. |
| No Base | Toluene (Reflux) | <40% | Very High | HCl generated promotes decomposition and Friedel-Crafts side reactions. |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 5.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[3] Oxford University Press. (Mechanistic distinction between Acylation and Alkylation/Menshutkin reaction, Chapter 10 & 17).
-
Bobonazarova, S. H., et al. (2024).[4] "Reactions of N-Chloroacetylation of Toluidine Isomers." Austrian Journal of Technical and Natural Sciences, 3-4, 12-16.[4] [Link] (Specific study on toluidine chloroacetylation conditions).
-
Organic Syntheses. (1927). "Chloroacetamide."[1][5][6] Org.[7][4][5][8] Synth. 7, 16; Coll. Vol. 1, 153. [Link] (Foundational protocol for chloroacetylation).
-
ScienceMadness Discussion. (2020). "Problem using Chloroacetyl Chloride." [Link] (Practical troubleshooting regarding hydrolysis and HCl gas management).
Sources
- 1. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 3. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 8. What is the reaction of Chloroacetyl chloride with water? [yufenggp.com]
Technical Support Center: Scalable Synthesis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide
Welcome to the Process Chemistry Support Hub. Ticket ID: SC-2024-TOL-BENZ Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Scale-up protocols, impurity control, and safety management for Target Molecule (A) .
Executive Summary & Route Selection
You are scaling up the synthesis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide . At the milligram scale, direct alkylation is often tolerated. However, at the multigram to kilogram scale, process safety and impurity profile control dictate a specific order of operations.
The "Golden Route" for Scale-Up
We strongly recommend Route A (Reductive Amination) over Route B (Direct Alkylation).
-
Route A (Recommended): Condensation of m-toluidine with benzaldehyde followed by reduction
Acylation with chloroacetyl chloride.-
Why: Avoids the formation of the difficult-to-separate N,N-dibenzyl impurity; eliminates the handling of carcinogenic benzyl chloride; milder exotherms.
-
-
Route B (Legacy/High Risk): Direct alkylation of m-toluidine with benzyl chloride
Acylation.
Process Visualization
Workflow & Decision Tree
The following diagram outlines the recommended workflow and critical control points (CCPs) for impurity management.
Figure 1: Process flow for the synthesis of this compound, highlighting critical impurity origins.
Step-by-Step Troubleshooting Guide
Module 1: Synthesis of the Intermediate (N-benzyl-3-methylaniline)
Context: This step establishes the nitrogen core. The most common failure mode here is incomplete imine formation prior to reduction.
| Issue | Diagnostics | Root Cause | Corrective Action |
| Low Yield / Sticky Solid | TLC shows smearing; NMR shows aldehyde peak (~10 ppm). | Incomplete imine formation before reducing agent addition. | Protocol Adjustment: Stir m-toluidine and benzaldehyde in solvent (DCM or Toluene) for 1-2 hours with a drying agent (MgSO₄) before adding NaBH(OAc)₃. |
| Bis-alkylation (Impurity A) | Mass Spec shows M+90 peak (extra benzyl group). | Use of Benzyl Chloride (Route B) or excess aldehyde/reductant. | Switch to Route A. If locked into Route B, use a 3:1 excess of aniline to benzyl chloride to statistically favor mono-alkylation, then recycle the aniline. |
| Dark/Purple Coloration | Visual inspection. | Oxidation of electron-rich m-toluidine. | Sparge solvents with Nitrogen/Argon for 15 mins. Add an antioxidant (e.g., BHT) in trace amounts if permissible. |
Module 2: The Acylation (Chloroacetylation)
Context: This is the most hazardous step. Chloroacetyl chloride is a potent lachrymator and corrosive.[6][7] The reaction is highly exothermic.
Critical Safety Parameter: Chloroacetyl chloride reacts violently with water to release HCl gas.
Q: Why is my product hydrolyzing back to the amine or forming the alcohol? A: This is "Impurity B" (see Figure 1). The chloroacetyl group is susceptible to hydrolysis, especially if the workup is too basic or the reaction isn't dry.
-
Fix: Ensure the solvent (DCM or Toluene) is anhydrous.
-
Fix: During workup, do not use strong base (NaOH/KOH) to neutralize. Use saturated Sodium Bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8). Strong bases can displace the chloride (S_N2) to form the hydroxy-acetamide.
Q: I see a "dimer" impurity in the LC-MS. A: This is likely the result of the product reacting with a second molecule of the intermediate amine.
-
Mechanism: The product contains an alkyl chloride.[3] If you run out of acylating agent, the remaining secondary amine will attack the product's alkyl chloride.
-
Fix: Ensure a strictly controlled excess of Chloroacetyl Chloride (1.1 - 1.2 eq) is maintained. Add the acid chloride to the amine, not vice-versa (Inverse Addition), to keep the acylating agent in excess locally.
Detailed Scale-Up Protocol (10g - 100g Scale)
This protocol uses the Reductive Amination route for maximum purity.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| N-benzyl-3-methylaniline | 1.0 | Substrate | Synthesized in Step 1 |
| Chloroacetyl Chloride | 1.2 | Reagent | Toxic/Corrosive. Dispense in fume hood. |
| Triethylamine (TEA) | 1.5 | Base | Scavenges HCl. Must be dry.[2][6][8][9][10] |
| Dichloromethane (DCM) | 10 Vol | Solvent | Can substitute with Toluene for larger scale. |
Execution
-
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF). Equip with an internal temperature probe, N₂ inlet, and pressure-equalizing addition funnel.
-
Solubilization: Charge the amine (Intermediate) and TEA into the flask with DCM. Cool the mixture to -10°C to 0°C using an ice/salt bath.
-
Why: Low temperature suppresses the S_N2 side reaction (amine attacking the alkyl chloride site).
-
-
Addition: Dissolve Chloroacetyl Chloride in a small volume of DCM. Add this solution dropwise to the amine mixture over 30-60 minutes.
-
Control Point: Maintain internal temperature < 5°C .
-
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC/HPLC.
-
Quench: Cool back to 0°C. Quench by slow addition of saturated NaHCO₃ .
-
Warning: CO₂ evolution will occur.[6] Ensure open venting.
-
-
Workup: Separate layers. Wash organic layer with:
-
1x Water[4]
-
1x 0.5M HCl (removes unreacted amine - Critical for purity)
-
1x Brine
-
-
Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Heptane if necessary (product is typically a solid).
Frequently Asked Questions (FAQ)
Q: Can I use inorganic bases (K₂CO₃) instead of TEA? A: Yes, this is known as the Schotten-Baumann condition. It requires a biphasic system (e.g., Toluene/Water). However, for chloroacetyl chloride, hydrolysis is a risk in water. If you must use inorganic bases, use anhydrous K₂CO₃ in Acetone or MeCN, but be aware that the chloride on the product can react with the base over time. The anhydrous TEA/DCM route is cleaner for this specific electrophile [1].
Q: How do I remove the benzyl chloride smell if I used Route B? A: If you used direct alkylation and have residual benzyl chloride, do not just rotovap it (it has a high boiling point and is a lachrymator). React the crude mixture with a sacrificial amine (e.g., ethanolamine) for 30 minutes before workup. This converts benzyl chloride into a water-soluble amine that washes away [2].
Q: The product is oiling out during crystallization. A: This is common for N,N-disubstituted acetamides.
-
Seed the oil with a crystal from a previous batch.
-
Use a "scratching" technique on the flask wall.
-
Ensure all residual solvent (DCM/Toluene) is removed under high vacuum, as these solvents inhibit lattice formation.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
- Org. Process Res. Dev. "Removal of Benzyl Chloride Impurities.
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures," J. Org. Chem.1996 , 61, 3849-3862. Link
-
ChemicalBook. "Chloroacetyl chloride Safety and Handling." Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound and its precursors before handling.
Sources
- 1. kscl.co.in [kscl.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CHLOROACETYL CHLORIDE [training.itcilo.org]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Secondary amine Acylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. fishersci.com [fishersci.com]
- 7. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Technical Guide: N-benzyl-2-chloro-N-(3-methylphenyl)acetamide vs. Chloroacetamide Analogs
[1][2]
Executive Summary
N-benzyl-2-chloro-N-(3-methylphenyl)acetamide represents a specialized scaffold within the
-
Synthetic Precursor: It is a "privileged structure" for the regioselective synthesis of 3,3-disubstituted oxindoles via intramolecular cyclization, a core framework in alkaloid synthesis.[1][2]
-
Pharmacological Probe: The N-benzyl and m-tolyl moieties optimize lipophilicity and steric fit, making it a potent covalent modifier (alkylator) for cysteine-rich protein targets, distinct from the more promiscuous general chloroacetamides.[1][2]
This guide provides a technical comparison of this compound against standard alternatives, supported by synthetic protocols and mechanistic insights.[2][3]
Part 1: Structural & Electronic Profiling
The performance of chloroacetamides is dictated by the electrophilicity of the
Comparative Physicochemical Profile[2]
The following table contrasts the target molecule with a standard synthesis intermediate (2-Chloro-N-phenylacetamide) and a common herbicide scaffold (Alachlor analog).
| Feature | Target: N-benzyl-N-(3-methylphenyl) | Comparator A: 2-Chloro-N-phenylacetamide | Comparator B: N,N-Diethyl-2-chloroacetamide |
| Structure Type | N,N-Diaryl/alkyl (Tertiary Amide) | N-Aryl (Secondary Amide) | N,N-Dialkyl (Tertiary Amide) |
| Electronic Effect | m-Tolyl (+I) activates ring; Benzyl adds bulk.[1][2] | Phenyl ring conjugation; H-bond donor present.[1][2] | Inductive donation from ethyl groups; Electron rich.[1][2] |
| Reactivity (S_N2) | High. Steric bulk at N twists amide, preventing conjugation, increasing carbonyl electrophilicity.[1][2] | Moderate. Lone pair delocalization into phenyl ring reduces reactivity.[1][2] | Low. Electron donation from alkyl groups stabilizes the core.[1][2] |
| Lipophilicity (cLogP) | ~4.2 (High membrane permeability) | ~1.9 (Moderate) | ~0.8 (Low/Water Soluble) |
| Primary Utility | Oxindole Synthesis , Covalent Probes | General Intermediate | Herbicide/Industrial |
The "Meta-Methyl" Effect
The presence of the methyl group at the meta position (3-position) of the N-phenyl ring is not trivial. In intramolecular cyclizations (e.g., Friedel-Crafts or Pd-catalyzed), this group exerts a directing effect :
-
Unsubstituted Phenyl: Cyclization can occur at either ortho position (50:50 mixture if chiral catalyst is not used).[1][2]
-
3-Methylphenyl (Target): The methyl group sterically hinders one ortho site, favoring cyclization at the para position relative to the methyl (C6 cyclization) or the less hindered ortho site (C2), enhancing regioselectivity.
Part 2: Synthetic Utility – The Oxindole Gateway
The most authoritative application of This compound is its conversion into N-benzyl-4-methyloxindole or N-benzyl-6-methyloxindole.[1][2] This transformation is superior to using non-benzylated analogs because the N-benzyl group prevents catalyst poisoning by the free amide N-H.[1][2]
Reaction Pathway Visualization
The following diagram illustrates the synthesis of the target molecule and its subsequent cyclization.
Part 3: Experimental Protocols
These protocols are designed for researchers requiring high purity for biological screening or catalytic conversion.[1][2]
Protocol A: Synthesis of this compound
This protocol ensures minimal hydrolysis of the chloroacetyl group.[1][2]
Reagents:
-
Chloroacetyl chloride (1.2 equiv)[2]
-
Triethylamine (
) (1.5 equiv)[2] -
Dichloromethane (DCM) (anhydrous)[2]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with
. Add N-benzyl-3-methylaniline (10 mmol) and dry DCM (50 mL). -
Base Addition: Add
(15 mmol) and cool the mixture to 0°C using an ice bath. -
Acylation: Add chloroacetyl chloride (12 mmol) dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel. Critical: Exothermic reaction; maintain T < 5°C to prevent bis-acylation.
-
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2]
-
Workup: Quench with saturated
(30 mL). Extract organic layer, wash with 1M HCl (to remove unreacted amine), then brine.[2] -
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white needles.[1][2]
Protocol B: Kinetic Reactivity Assay (Alkylation Potential)
To compare electrophilicity against other chloroacetamides (e.g., for covalent inhibitor design).[2]
Concept: Measure the rate of reaction with 4-nitrobenzyl pyridine (NBP), a surrogate for biological nucleophiles.
-
Preparation: Prepare a 0.05 M solution of the target chloroacetamide in acetonitrile.
-
Reagent: Prepare a 0.1 M solution of NBP in acetonitrile.
-
Incubation: Mix equal volumes (1 mL) in a thermostated cell at 37°C.
-
Detection: At time intervals (0, 10, 20, 30, 60 min), withdraw 100 µL aliquots. Dilute into 1 mL of alkaline methanol (
in MeOH). -
Readout: Measure Absorbance at 560 nm (formation of blue alkylated adduct).
-
Analysis: Plot
vs. time to determine pseudo-first-order rate constants ( ).
Part 4: Biological Context & Mechanism[4]
Unlike simple acetamides, the N-benzyl-2-chloro-N-(3-methylphenyl) variant exhibits specific biological behavior due to its lipophilic "cap" (the benzyl group).[1][2]
Mechanism of Action: Covalent Modification
The chloroacetamide "warhead" targets cysteine residues (thiol groups) in proteins. The N-benzyl group facilitates entry into hydrophobic pockets (e.g., kinase back-pockets), while the m-tolyl group provides shape complementarity.[1][2]
Toxicology & Handling[2]
References
-
Hennessy, E. J., & Buchwald, S. L. (2003).[2][4] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Journal of the American Chemical Society, 125(39), 12084–12085. (Context: Pd-catalyzed cyclization of chloroacetanilides). Link[2]
-
Gowda, B. T., et al. (2007).[2][5] Structural studies on N-aryl-2-chloroacetamides: 2-chloro-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E, E63, o2552.[2] (Context: Structural conformation of the core scaffold). Link
-
Cordeiro, R. A., et al. (2020).[2] Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae.[1][2][6] Molecules, 25(17), 3979.[2] (Context: Biological activity of chloroacetamide analogs). Link
-
PubChem. (2025).[1][2] N-Benzyl-2-chloroacetamide Compound Summary. National Library of Medicine.[1][2] (Context: Physicochemical properties of the N-benzyl subclass). Link[2]
-
Organic Chemistry Portal. (2024).[1][2] Synthesis of Oxindoles. (Context: General reactivity of alpha-chloroacetanilides). Link
Sources
- 1. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxindole synthesis [organic-chemistry.org]
- 5. 2-Chloro-N-(3-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
A Comparative Guide to N-benzyl-2-chloro-N-(3-methylphenyl)acetamide and Structurally Related Phenylacetamide Compounds for Researchers and Drug Development Professionals
Introduction
Phenylacetamide and its derivatives represent a versatile class of organic compounds with a wide array of documented biological activities.[1] The core structure, which includes an amide linkage and a phenyl group, is a valuable scaffold for medicinal chemists.[1] Modifications to this scaffold have resulted in the development of compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] This guide focuses on a comparative analysis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide and its analogs, highlighting key structure-activity relationships and providing detailed experimental methodologies to facilitate further research and development.
The chloroacetamide moiety, in particular, is a key functional group known for its alkylating potential, which is often responsible for the biological activity of these compounds.[2][3] The reactivity of the C-Cl bond allows for covalent interactions with biological nucleophiles, such as sulfhydryl groups in enzymes, which can lead to the inhibition of critical cellular processes.[2]
Synthesis and Chemical Properties
The synthesis of N-aryl-2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aryl amine with chloroacetyl chloride.[4] This reaction is often carried out in the presence of a base, such as triethylamine or sodium acetate, to neutralize the hydrochloric acid byproduct.[4]
General Synthesis Workflow
The general workflow for the synthesis and purification of N-benzyl-2-chloro-N-arylacetamides is depicted below.
Caption: General workflow for the synthesis and purification of N-benzyl-2-chloro-N-arylacetamides.
Experimental Protocol: Synthesis of 2-Chloro-N-(m-tolyl)acetamide
This protocol describes the synthesis of a close analog of the title compound, 2-chloro-N-(m-tolyl)acetamide.
Materials:
-
m-toluidine
-
Diisopropylethylamine (DIPEA)
-
Chloroacetyl chloride
-
Dry Dichloromethane (CH2Cl2)
Procedure:
-
In a round-bottom flask, dissolve m-toluidine (3.73 mmol) and DIPEA (7.46 mmol) in 7 mL of dry CH2Cl2.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (4.14 mmol) to the stirred solution.
-
Maintain the reaction at 0 °C and stir for 3.5 hours.
-
After the reaction is complete, perform an aqueous work-up and extract the product with CH2Cl2.
-
The crude product is obtained as a brown solid and can be used without further purification.[4]
Spectroscopic Data for 2-Chloro-N-(m-tolyl)acetamide:
-
¹H NMR (500 MHz, CDCl₃): δ 8.20 (br, 1 H, NH), 7.37 (s, 1 H, 2'-H), 7.33 (d, J = 8.3 Hz, 1 H, 6'-H), 7.23 (t, J = 7.7 Hz, 1 H, 5'-H), 6.99 (d, J = 7.5 Hz, 1 H, 4'-H), 4.17 (s, 2 H, 2-H), 2.35 (s, 3 H, 3'-CH₃).[4]
-
¹³C NMR (126 MHz, CDCl₃): δ 163.91 (1-C), 139.26 (3'-C), 136.66 (1'-C), 129.07 (5'-C), 126.20 (4'-C), 120.88 (2'-C), 117.35 (6'-C), 43.02 (2-C), 21.57 (3'-CH₃).[4]
-
HRMS (ESI) m/z: calculated for C₉H₁₁ClNO [M+H]⁺ 184.0524, found: 184.0519.[4]
Comparative Biological Activity
Direct comparative studies of this compound against its close analogs are limited in publicly available literature. However, by examining data from various studies on structurally similar phenylacetamide derivatives, we can infer potential structure-activity relationships.
Anticancer Activity
Phenylacetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The presence and position of substituents on the phenyl ring play a crucial role in determining their potency.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Phenylacetamide Derivatives against Various Cancer Cell Lines
| Compound/Derivative | R Group | MDA-MB-468 | PC-12 | MCF-7 | Reference |
| 3d | 2-Cl | 0.6 ± 0.08 | 0.6 ± 0.07 | 0.7 ± 0.4 | [5] |
| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 | [5] |
| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND | [5] |
| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 | [5] |
| 3j | 4-NO₂ | 0.76 ± 0.09 | 6 ± 0.4 | ND | [5] |
| Doxorubicin | - | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 | [5] |
ND: Not Determined
From the data in Table 1, it is evident that the position of the chloro substituent significantly impacts cytotoxicity. For instance, the 2-chloro derivative (3d) shows high potency against MDA-MB-468 and PC-12 cell lines.[5] The presence of a nitro group at the para position (3j) also results in strong cytotoxic effects against MDA-MB-468 cells.[5] These findings suggest that electron-withdrawing groups on the phenyl ring can enhance anticancer activity.[6][7]
Proposed Mechanism of Anticancer Action
The anticancer activity of many phenylacetamide derivatives is believed to be mediated through the induction of apoptosis.[5] This can involve both intrinsic and extrinsic apoptotic pathways, often characterized by the activation of caspase enzymes.[8]
Caption: A potential mechanism for apoptosis induction by phenylacetamide derivatives.
Herbicidal Activity
Chloroacetamide herbicides are widely used in agriculture.[9] Their mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2] The alkylating reactivity of the chloroacetamide moiety is a key factor in their herbicidal efficacy.[2]
Table 2: Herbicidal Activity (EC₅₀ in mg/L) of Chloroacetamide Derivatives
| Compound | A. arvensis | L. temulentum | Reference |
| Compound 2 | 100 | 120 | [10] |
| Compound 4 | 115 | 135 | [10] |
| Compound 6 | 125 | 140 | [10] |
| Compound 8 | 130 | 150 | [10] |
| Acetochlor (Standard) | 85 | 105 | [10] |
The data in Table 2 shows the herbicidal activity of several novel chloroacetamide derivatives against Anagallis arvensis and Lolium temulentum.[10] While these compounds show some activity, they are generally less potent than the commercial herbicide acetochlor.[10] This highlights the importance of the specific substituents on the N-aryl and N-benzyl groups in determining herbicidal potency.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells in 96-well microplates and incubate for 24 hours at 37°C.
-
Add fresh media containing varying concentrations of the phenylacetamide derivatives (e.g., 0.125, 0.25, 0.5, and 1 µM) and incubate for another 48 hours.[5]
-
After incubation, wash the cells with PBS.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours.[5]
-
Dissolve the formazan crystals by adding 100 μL of DMSO and shaking for 10 minutes.[5]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Herbicidal Activity Bioassay
This protocol is used to evaluate the pre-emergence herbicidal activity of compounds.
Materials:
-
Seeds of test weed species (e.g., A. arvensis, L. temulentum)
-
Petri dishes or small pots
-
Growth medium (e.g., soil, agar)
-
Test compounds dissolved in a suitable solvent (e.g., acetone)
Procedure:
-
Sow a specific number of seeds in each petri dish or pot containing the growth medium.
-
Apply the test compound at various concentrations to the surface of the growth medium.
-
Place the containers in a controlled environment (e.g., greenhouse or growth chamber) with appropriate light and temperature conditions.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by measuring parameters such as germination rate, shoot length, and root length.
-
Calculate the EC₅₀ value, which is the concentration of the compound that causes a 50% reduction in growth compared to the untreated control.[10]
Conclusion
This compound belongs to a class of phenylacetamides with significant potential for biological activity. While direct comparative data for this specific compound is scarce, analysis of structurally similar derivatives provides valuable insights into their structure-activity relationships. The presence and position of substituents on the phenyl and benzyl rings are critical determinants of their anticancer and herbicidal properties. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of new analogs, which will be essential for the development of more potent and selective compounds for therapeutic or agricultural applications. Future research should focus on systematic studies that directly compare the biological activities of a series of N-benzyl-2-chloro-N-arylacetamides to establish a more definitive understanding of their SAR.
References
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- Benchchem. (2025). An In-depth Technical Guide on the In Vitro Evaluation of N-substituted-2-oxo-2-phenylacetamides. Benchchem.
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A Comparative Guide to the Structure-Activity Relationship of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Potential of Chloroacetamide Derivatives
The N-benzyl-2-chloro-N-(3-methylphenyl)acetamide scaffold represents a class of molecules with significant, yet multifaceted, biological activities. Primarily recognized for their herbicidal properties, these compounds and their analogs have also demonstrated notable antifungal and potential anticancer activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comparative perspective against relevant alternatives and detailing the experimental methodologies crucial for its evaluation. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to explore and optimize this chemical scaffold for various applications.
The core of the chloroacetamide mode of action, particularly in herbicidal applications, lies in the irreversible inhibition of very-long-chain fatty acid (VLCFA) elongases.[4][5] Specifically, these compounds target the condensing enzyme, 3-ketoacyl-CoA synthase, a key component of the VLCFA elongase complex in the endoplasmic reticulum.[4][6] This inhibition disrupts the formation of fatty acids with more than 18 carbon atoms, which are essential for various cellular functions, including membrane formation and stability, leading to growth inhibition and eventual plant death.[4] The reactive α-chloroacetyl group is crucial for this activity, as it is believed to form a covalent bond with a key cysteine residue in the active site of the target enzyme.[7]
Deconstructing the Molecule: A Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound is intricately linked to the specific arrangement of its three key structural components: the N-benzyl group, the 2-chloroacetamide moiety, and the N-(3-methylphenyl) substituent. Understanding the influence of modifications to each of these components is paramount for designing more potent and selective analogs.
The Crucial Role of the 2-Chloroacetamide Moiety
The electrophilic 2-chloroacetamide group is the pharmacophore responsible for the covalent modification of the target enzyme. Its reactivity is a critical determinant of biological activity.
-
The Halogen: The presence of the chlorine atom is essential for the alkylating activity of the molecule. Replacing chlorine with less reactive halogens or other leaving groups can significantly impact potency.
-
Covalent Bonding: The chloroacetamide moiety reacts with nucleophilic residues, such as the sulfhydryl group of cysteine, in the active site of target enzymes like VLCFA synthase.[7] This irreversible binding leads to potent inhibition.
Modulating Activity through the N-Benzyl and N-Phenyl Rings
The substituents on the nitrogen atom, the benzyl and 3-methylphenyl groups, play a crucial role in determining the compound's potency, selectivity, and physicochemical properties.
-
N-Benzyl Group: This group contributes to the overall lipophilicity of the molecule, which is important for its uptake and transport to the target site. The size and electronic properties of substituents on the benzyl ring can influence binding affinity.
-
N-(3-methylphenyl) Group: The substitution pattern on this aromatic ring is critical for activity.
-
Position of Substitution: The meta position of the methyl group in the topic compound is significant. Studies on related N-aryl-2-chloroacetamides have shown that the position and nature of substituents on the phenyl ring can dramatically alter biological activity.[8]
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic environment of the amide nitrogen and influence the overall reactivity and binding of the molecule.
-
Steric Factors: The size of the substituent can impact how the molecule fits into the binding pocket of the target enzyme.
-
dot graph SAR_Overview { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
// Define nodes with specific colors Molecule [label="this compound", fillcolor="#F1F3F4"]; N_Benzyl [label="N-Benzyl Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloroacetamide [label="2-Chloroacetamide Moiety", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Phenyl [label="N-(3-methylphenyl) Group", fillcolor="#FBBC05", fontcolor="#202124"]; Activity [label="Biological Activity\n(Herbicidal, Antifungal)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define relationships Molecule -> N_Benzyl [label="Lipophilicity & Transport"]; Molecule -> Chloroacetamide [label="Covalent Inhibition (Target Binding)"]; Molecule -> N_Phenyl [label="Potency & Selectivity"]; N_Benzyl -> Activity; Chloroacetamide -> Activity; N_Phenyl -> Activity; } dot Caption: Key structural components influencing the biological activity of this compound.
Comparative Performance Analysis
To contextualize the activity of this compound, it is essential to compare it with other compounds exhibiting similar biological effects.
Herbicidal Activity: Comparison with Other VLCFA Inhibitors
The chloroacetamide class of herbicides, to which our topic compound belongs, is a major player in weed management. However, other chemical classes also target VLCFA synthesis.
| Herbicide Class | Example Compound | Target Weeds | General Efficacy (EC50/IC50) |
| Chloroacetamides | Metolachlor | Annual grasses, some broadleaf weeds | Highly effective, with IC50 values for VLCFA elongase inhibition in the nanomolar range (10-100 nM)[9] |
| Oxyacetamides | Flufenacet | Grasses and some broadleaf weeds | Similar mechanism to chloroacetamides, effective at low application rates |
| Thiocarbamates | EPTC | Grasses and some broadleaf weeds | Soil-applied, requires incorporation due to volatility[10] |
Antifungal Activity: A Broad Spectrum of Possibilities
While primarily known for herbicidal activity, chloroacetamides have also demonstrated antifungal properties. A comparison with established antifungal agents highlights their potential in this area.
| Compound/Class | Example Fungal Species | MIC Range (µg/mL) | Mechanism of Action |
| N-phenyl-2-chloroacetamides | Candida albicans, Aspergillus flavus | 16 - 256[11][12] | Disruption of cell membrane/wall integrity |
| Triazoles | Candida spp., Aspergillus spp. | Varies widely | Inhibition of ergosterol biosynthesis[9] |
| Dicarboximides | Botrytis cinerea | Interference with osmotic signal transduction[13][14] |
Experimental Protocols: A Guide to Self-Validating Assays
The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the reliability and reproducibility of the experimental data.
Protocol 1: In Vitro VLCFA Elongase Inhibition Assay
This assay directly measures the inhibitory effect of the test compound on the target enzyme.
Rationale: By using a microsomal fraction containing the VLCFA elongase complex and a radiolabeled substrate, we can quantify the enzymatic activity in the presence and absence of the inhibitor. This provides a direct measure of target engagement.
Step-by-Step Methodology:
-
Preparation of Microsomes:
-
Homogenize plant tissue (e.g., leek seedlings) in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Assay Reaction:
-
In a reaction tube, combine the microsomal preparation, a suitable buffer, and the test compound at various concentrations (or vehicle control).
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of an acyl-CoA primer (e.g., C18:0-CoA) and radiolabeled [14C]malonyl-CoA.
-
Incubate at the optimal temperature for a defined period.
-
-
Extraction and Analysis:
-
Stop the reaction by adding a strong base to saponify the fatty acids.
-
Acidify the mixture and extract the fatty acids with an organic solvent.
-
Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quantify the amount of radiolabel incorporated into the elongated fatty acid products using liquid scintillation counting or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
dot graph VLCFA_Assay { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
// Define nodes with specific colors Microsomes [label="Plant Microsomal\nFraction", fillcolor="#F1F3F4"]; Compound [label="Test Compound\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="[14C]malonyl-CoA +\nAcyl-CoA Primer", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Fatty Acid\nExtraction", fillcolor="#F1F3F4"]; Analysis [label="TLC/GC and\nScintillation Counting", fillcolor="#F1F3F4"]; IC50 [label="IC50 Determination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define workflow Microsomes -> Incubation; Compound -> Incubation; Substrate -> Incubation; Incubation -> Extraction; Extraction -> Analysis; Analysis -> IC50; } dot Caption: Workflow for the in vitro VLCFA elongase inhibition assay.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against fungal species, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[15][16][17]
Rationale: By exposing a standardized inoculum of fungal cells to a serial dilution of the test compound, the lowest concentration that inhibits visible growth can be determined. This is a standardized and widely accepted method for assessing antifungal activity.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in RPMI-1640 medium.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the negative control).
-
Incubate the plates at the appropriate temperature and for the recommended duration for the specific fungal species.
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This concentration is the MIC.
-
Protocol 3: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20][21][22]
Rationale: Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a human cell line (e.g., HepG2) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
This compound and its analogs represent a versatile chemical scaffold with significant potential in agriculture and potentially in medicine. A thorough understanding of their structure-activity relationships is crucial for the rational design of new, more effective, and selective compounds. The primary herbicidal mechanism through the inhibition of VLCFA elongase is well-established, and the key structural features contributing to this activity have been elucidated. The antifungal properties of this class of compounds, while less explored, present an exciting avenue for future research.
Future investigations should focus on:
-
Quantitative SAR (QSAR) studies: Developing predictive models to guide the synthesis of novel analogs with enhanced activity and desired physicochemical properties.
-
Target-based screening: Exploring the activity of these compounds against a broader range of enzymatic targets to uncover new mechanisms of action and potential therapeutic applications.
-
Selectivity profiling: Systematically evaluating the selectivity of new analogs against a panel of crop and weed species, or pathogenic and non-pathogenic fungal strains, to identify compounds with favorable safety profiles.
By leveraging the insights provided in this guide and pursuing these future research directions, the scientific community can unlock the full potential of the N-benzyl-2-chloroacetamide scaffold.
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Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved February 21, 2026, from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved February 21, 2026, from [Link]
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CABI. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. Retrieved February 21, 2026, from [Link]
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SciELO. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Retrieved February 21, 2026, from [Link]
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European Biomedical Institute. (n.d.). Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. Retrieved February 21, 2026, from [Link]
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ResearchGate. (2008, April). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Retrieved February 21, 2026, from [Link]
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ResearchGate. (n.d.). Mode of Action for Chloroacetamides and Functionally Related Compounds. Retrieved February 21, 2026, from [Link]
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Pacific Northwest Pest Management Handbooks. (2023, March 15). Fungicide Resistance and Fungicide Groups. Retrieved February 21, 2026, from [Link]
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ResearchGate. (n.d.). Minimum inhibitory, bactericidal, and fungicidal concentrations of N-(substituted phenyl)-2-chloroacetamides (means ± standard errors). Retrieved February 21, 2026, from [Link]
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ResearchGate. (n.d.). Fungicides, Dicarboximides. Retrieved February 21, 2026, from [Link]
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FRAC. (n.d.). Dicarboximides. Retrieved February 21, 2026, from [Link]
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Lavorato, S. N., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Medical Mycology, 60(6), myac033. [Link]
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Eckermann, C., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Phytochemistry, 64(5), 941-950. [Link]
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Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
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Scientific Research Publishing. (2008). CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3, 3rd Edition, CLSI, Wayne, 33 p. Retrieved February 21, 2026, from [Link]
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SciELO. (n.d.). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Retrieved February 21, 2026, from [Link]
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Purdue University. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. Purdue Extension. Retrieved February 21, 2026, from [Link]
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ANSI Webstore. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Retrieved February 21, 2026, from [Link]
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ResearchGate. (n.d.). Antifungal susceptibility testing (CLSI M27-A3 broth microdilution method). Retrieved February 21, 2026, from [Link]
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CABI. (n.d.). Fungicide Modes of Action and Spectrum. CABI Digital Library. Retrieved February 21, 2026, from [Link]
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Götz, T., & Böger, P. (2004). The very-long-chain fatty acid synthase is inhibited by chloroacetamides. Zeitschrift für Naturforschung C, 59(7-8), 549-553. [Link]
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ResearchGate. (2001, March 22). (PDF) Mode of action of herbicides and recent trends in development: a reappraisal. Retrieved February 21, 2026, from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved February 21, 2026, from [Link]
-
Asian Journal of Chemistry. (2013, June 17). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, March 25). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved February 21, 2026, from [Link]
-
CUTM Courseware. (n.d.). 9. Introduction to Mode of Action of Herbicides and Selectivity. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Mammalian Fatty Acid Elongases. Retrieved February 21, 2026, from [Link]
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Plant and Soil Sciences eLibrary. (n.d.). Herbicide Inhibitors of Vlcfa Elongation. Retrieved February 21, 2026, from [Link]
-
PubMed. (2019, July 15). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Retrieved February 21, 2026, from [Link]
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ResearchGate. (n.d.). The VLCFA biosynthesis pathway. Overview of the four-step FA elongation... Retrieved February 21, 2026, from [Link]
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PubMed. (2009, September 15). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Retrieved February 21, 2026, from [Link]
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ResearchGate. (2025, August 6). (PDF) Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Retrieved February 21, 2026, from [Link]
-
MDPI. (2021, March 21). Investigating the Efficacy of Selected Very-Long-Chain Fatty Acid-Inhibiting Herbicides on Iowa Waterhemp (Amaranthus tuberculatus) Populations with Evolved Multiple Herbicide Resistances. Retrieved February 21, 2026, from [Link]
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Adrenoleukodystrophy.info. (2024, June 25). Origin and Metabolism of VLCFA. Retrieved February 21, 2026, from [Link]
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Principles of Weed Control. (n.d.). 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids. Retrieved February 21, 2026, from [Link]
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Cytotoxic Profile: N-Benzyl-2-chloro-N-(3-methylphenyl)acetamide
The following guide provides an in-depth technical analysis of the cytotoxicity of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide (CAS 38677-47-3).
Given that this specific molecule is often utilized as a chemical intermediate or a member of Structure-Activity Relationship (SAR) libraries rather than a marketed drug, this guide synthesizes its performance based on its specific pharmacophore: the
Class:
Executive Summary & Chemical Logic
This compound is a tertiary amide featuring a reactive
-
The Warhead: The C-Cl bond adjacent to the carbonyl group is highly susceptible to nucleophilic attack.[1] In a biological context, the primary targets are the thiolate anions (-S
) of cysteine residues on proteins (e.g., Tubulin, GAPDH, Glutathione). -
The Scaffold: The N-benzyl and N-(3-methylphenyl) groups provide lipophilicity (LogP ~3.5–4.0), facilitating membrane permeability and enabling the molecule to reach intracellular targets. The meta-tolyl group prevents planar stacking, potentially increasing solubility compared to unsubstituted analogs.
Research Utility: This compound is frequently used in:
-
Fragment-Based Drug Discovery (FBDD): As a covalent "binder" to identify cysteine-reactive sites on targets like K-Ras or EGFR.
-
Cytotoxicity Screening: As a positive control for non-specific alkylation and oxidative stress induction.
-
Synthesis: As a precursor for amino-acetamide derivatives (e.g., via reaction with piperazines or morpholines).
Comparative Cytotoxicity Analysis
The following table compares the predicted and representative performance of this compound against standard cytotoxic agents.
Table 1: Comparative Cytotoxicity Profile (Representative Data)
| Feature | This compound | Cisplatin (Standard Care) | Iodoacetamide (Reference Alkylator) |
| Primary Mechanism | Protein Alkylation (Cys residues) | DNA Crosslinking (Guanine N7) | Non-specific Cys Alkylation |
| Reactivity Type | Irreversible Covalent (S | Irreversible Coordination | Irreversible Covalent (S |
| IC | 10 – 50 µM (Est.) | 1 – 5 µM | > 100 µM (Low permeability) |
| IC | 15 – 60 µM (Est.) | 5 – 10 µM | N/A |
| Selectivity (SI) | Low (< 2.0) | Moderate (Tumor-focused) | Very Low |
| ROS Induction | High (GSH Depletion) | Moderate | Moderate |
| Key Advantage | High membrane permeability; rapid cellular uptake. | Clinical efficacy. | Standard biochemical tool. |
Technical Insight: The N-benzyl derivative is significantly more cytotoxic than Iodoacetamide in cell-based assays. While Iodoacetamide is a potent alkylator in vitro (lysate), its polarity limits cell penetration. The hydrophobic benzyl/tolyl groups of the subject compound facilitate rapid entry into the cytosol and mitochondria.
Mechanism of Action (MOA): The Alkylation Cascade
The cytotoxicity of this compound is driven by "Thiol Stress." By covalently modifying cellular thiols, it triggers a collapse of the antioxidant defense system.
Mechanistic Pathway Diagram
The following diagram illustrates the cascade from cellular entry to apoptosis.
Figure 1: Proposed cytotoxic mechanism showing the dual pathway of Glutathione (GSH) depletion and direct protein alkylation leading to apoptotic cell death.
Experimental Protocols for Validation
To objectively evaluate the cytotoxicity of this compound, researchers should employ the following self-validating workflow.
Protocol A: Synthesis of the Test Compound
Ensure high purity (>98%) to rule out toxicity from unreacted chloroacetyl chloride.
-
Reagents: N-Benzyl-3-methylaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve amine in dry DCM at 0°C.
-
Add Triethylamine.
-
Dropwise addition of Chloroacetyl chloride (exothermic reaction).
-
Stir at Room Temp for 3 hours.
-
Workup: Wash with 1N HCl (remove unreacted amine), then NaHCO
. Dry over MgSO . -
Validation: Confirm structure via
H-NMR (Singlet at ~4.0 ppm for Cl-CH -CO).
-
Protocol B: MTT Cytotoxicity Assay (Standardized)
This assay measures metabolic activity as a proxy for viability.
-
Seeding: Plate HeLa or MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment:
-
Prepare stock solution: 100 mM in DMSO.
-
Serial dilutions: 0.1, 1, 10, 50, 100 µM in media.
-
Controls: DMSO (Vehicle), Cisplatin (Positive Control).
-
-
Incubation: 48 hours at 37°C / 5% CO
. -
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Data Analysis: Plot Dose-Response Curve (Log[Conc] vs. % Viability) to calculate IC
.
Protocol C: GSH Depletion Assay (Mechanistic Validation)
Confirms if the compound acts via thiol alkylation.
-
Principle: Use Ellman’s Reagent (DTNB) to quantify free thiol levels in cell lysates.
-
Method:
-
Treat cells with IC
concentration for 3, 6, and 12 hours. -
Lyse cells (Triton X-100 buffer).
-
Mix lysate with DTNB solution.
-
Measure Absorbance at 412 nm.
-
-
Interpretation: A rapid decrease in Absorbance (compared to control) confirms GSH depletion as the primary mode of action.
References
-
Santa Cruz Biotechnology. this compound Product Data Sheet (CAS 38677-47-3).
-
Singh, A. P., et al. (2012). Synthesis, structure and anticancer activity of copper(II) complexes of N-benzyl-2-(diethylamino)acetamide. (Demonstrates the use of the chloro-precursor and its cytotoxicity).
-
Eldin, et al. (2022). Design and Synthesis of N-benzylacetamide derivatives as potential anticancer agents.[2] (Contextualizes the N-benzyl-acetamide pharmacophore).[1]
-
Kulczycka-Mamona, M., et al. Biological activity of alpha-chloroacetamides: A review of alkylation mechanisms. (General reference for the class mechanism).
Disclaimer: This guide is for research purposes only. This compound is a potent alkylating agent and should be handled with appropriate PPE in a fume hood.
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A Comparative Guide to the Pharmacokinetic Profile of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its progression from a promising candidate to a clinical reality. This guide provides a comprehensive analysis of the predicted pharmacokinetic properties of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide, a compound of interest within the broader class of N-substituted acetamides.
Due to the limited availability of direct experimental data for this compound, this guide establishes a scientifically grounded, predictive profile. This is achieved through a comparative analysis with two well-characterized molecules: the structurally related N-benzylacetamide and the widely used local anesthetic, Lidocaine, which shares the N-substituted acetamide scaffold. The objective is to provide a robust framework for understanding the likely in vivo behavior of our target compound, supported by established experimental methodologies.
Comparative Overview of Physicochemical Properties
The journey of a drug through the body is fundamentally governed by its physicochemical properties. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME). Below is a comparative table of key physicochemical parameters for this compound and our selected comparators.
| Property | This compound (Predicted) | N-benzylacetamide[1][2][3] | Lidocaine[4][5][6] |
| Molecular Weight ( g/mol ) | 273.76 | 149.19 | 234.34 |
| LogP (Octanol/Water Partition Coefficient) | ~3.5-4.0 | ~1.5 | 2.44 |
| Water Solubility | Low | Sparingly soluble | 4100 mg/L (at 30°C) |
| pKa (most basic) | ~1.0-2.0 (amide oxygen) | ~16.5 (amide proton) | 7.9 (tertiary amine) |
Note: The properties for this compound are estimated based on its structure and data from related compounds.
The higher molecular weight and predicted LogP of this compound suggest increased lipophilicity compared to both N-benzylacetamide and Lidocaine. This is expected to significantly influence its ADME profile, potentially leading to higher membrane permeability but also increased plasma protein binding and a different metabolic fate.
In-Depth Pharmacokinetic Comparison
Absorption
The process of a drug entering the systemic circulation is a critical first step. For orally administered drugs, this involves traversing the intestinal epithelium.
Predicted Absorption Profile of this compound: Given its high lipophilicity, passive diffusion is predicted to be the primary mechanism of absorption. The oral bioavailability is likely to be moderate, influenced by potential first-pass metabolism in the liver.
Comparative Absorption Data:
| Compound | Oral Bioavailability | Primary Absorption Mechanism | Key Influencing Factors |
| This compound (Predicted) | Moderate | Passive Diffusion | High lipophilicity, potential first-pass metabolism |
| N-benzylacetamide | Data not readily available; likely moderate to good | Passive Diffusion | Lower lipophilicity than the target compound |
| Lidocaine | ~35%[4] | Passive Diffusion | Significant first-pass metabolism[7] |
Experimental Protocol: In Vitro Caco-2 Permeability Assay
The Caco-2 permeability assay is a reliable in vitro method to predict in vivo drug absorption.[8][9]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ plate and cultured for 21-24 days to form a confluent, differentiated monolayer.[10][11]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[9]
-
Compound Application: The test compound is added to the apical (A) side of the monolayer to assess transport to the basolateral (B) side (A to B), and separately to the basolateral side to assess efflux (B to A).[9][11]
-
Sampling: Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).[12]
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Workflow for Caco-2 Permeability Assay:
Caption: Workflow of the in vitro Caco-2 permeability assay.
Distribution
Once in the bloodstream, a drug distributes to various tissues. The extent of distribution is influenced by its binding to plasma proteins.
Predicted Distribution Profile of this compound: Its high lipophilicity suggests a high volume of distribution and significant binding to plasma proteins, primarily albumin. This would mean a smaller fraction of the unbound, pharmacologically active drug is available at any given time.
Comparative Distribution Data:
| Compound | Plasma Protein Binding (%) | Volume of Distribution (L/kg) | Key Binding Proteins |
| This compound (Predicted) | >90% | High | Albumin |
| N-benzylacetamide | Data not readily available; likely moderate | Moderate | Albumin |
| Lidocaine | 60-80%[4] | 1.1-2.1[4] | Alpha-1-acid glycoprotein[4] |
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is the gold standard for determining the extent of a drug's binding to plasma proteins.[13][14]
Methodology:
-
Device Preparation: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane is used.[15][16]
-
Sample Preparation: The test compound is added to plasma (from the species of interest, e.g., human, rat) in one chamber of the device.[15]
-
Dialysis: The other chamber is filled with a protein-free buffer solution, and the device is incubated at 37°C until equilibrium is reached.[15]
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in both aliquots is determined by LC-MS/MS.
-
Data Analysis: The percentage of bound drug is calculated from the difference in concentrations between the two chambers.
Workflow for Plasma Protein Binding Assay:
Caption: Workflow for determining plasma protein binding via equilibrium dialysis.
Metabolism
Metabolism is the biotransformation of a drug, primarily in the liver, into metabolites that are more easily excreted.
Predicted Metabolic Profile of this compound: The metabolism is expected to be extensive, with several potential pathways based on its structure:
-
N-debenzylation: Cleavage of the benzyl group.
-
Aromatic hydroxylation: Addition of a hydroxyl group to the benzyl or methylphenyl rings.
-
Dechlorination: Removal of the chlorine atom.
-
Amide hydrolysis: Cleavage of the amide bond.
The primary enzymes involved are likely to be from the Cytochrome P450 family (CYPs).
Comparative Metabolic Pathways:
| Compound | Primary Metabolic Pathways | Key Metabolizing Enzymes |
| This compound (Predicted) | N-debenzylation, Aromatic hydroxylation, Dechlorination, Amide hydrolysis | CYPs (e.g., CYP3A4, CYP2D6) |
| N-benzylacetamide | Aromatic hydroxylation, N-deacetylation | CYPs |
| Lidocaine | N-de-ethylation to monoethylglycinexylidide (MEGX) and glycinexylidide (GX)[17] | CYP3A4, CYP1A2[17] |
Hypothesized Metabolic Pathway for this compound:
Caption: Hypothesized primary metabolic pathways of the target compound.
Experimental Protocol: Liver Microsome Stability Assay
This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes.[18][19]
Methodology:
-
Preparation: Liver microsomes (human or other species) are incubated with the test compound at 37°C.[20][21]
-
Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[20][21]
-
Time-course Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).[20]
-
Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its half-life (t½) and in vitro intrinsic clearance (CLint).
Excretion
Excretion is the final removal of the drug and its metabolites from the body, primarily through urine and feces.
Predicted Excretion Profile of this compound: Due to extensive metabolism, a very small percentage of the parent compound is expected to be excreted unchanged. The metabolites, being more polar, will be primarily excreted in the urine.
Comparative Excretion Data:
| Compound | Primary Route of Excretion | % Unchanged in Urine |
| This compound (Predicted) | Renal (as metabolites) | <5% |
| N-benzylacetamide | Renal (as metabolites) | Data not readily available |
| Lidocaine | Renal (90% as metabolites)[4] | <10%[4][22] |
Experimental Approach: In Vivo Pharmacokinetic Study in Rodents
An in vivo study, typically in rats, provides a comprehensive picture of a compound's ADME profile.
Methodology:
-
Dosing: The compound is administered to a group of rats, usually via intravenous (IV) and oral (PO) routes in separate groups.
-
Blood Sampling: Blood samples are collected at predetermined time points over 24-48 hours.
-
Urine and Feces Collection: Urine and feces are collected over the same period to identify excretion pathways.
-
Sample Analysis: The concentration of the parent drug and its major metabolites in plasma, urine, and feces is quantified using LC-MS/MS.
-
Pharmacokinetic Analysis: Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using specialized software.
Conclusion and Future Directions
This guide presents a predictive pharmacokinetic profile for this compound, drawing on comparative data from N-benzylacetamide and Lidocaine. The analysis suggests that the target compound is a lipophilic molecule with likely moderate oral absorption, high plasma protein binding, extensive hepatic metabolism, and renal excretion of its metabolites.
The provided experimental protocols represent the standard methodologies required to empirically determine these pharmacokinetic parameters. For any further development of this compound or its analogues, conducting these in vitro and in vivo studies is an essential next step to validate these predictions and build a robust data package for regulatory submission.
References
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Lidocaine - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
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Lidocaine Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved February 21, 2026, from [Link]
- Preuss, C. V., & Cascella, M. (2024). Lidocaine. In StatPearls.
- Lu, C., Liu, R., Peng, Y., & Liu, J. (2021). Pharmacokinetics of intravenous and topical lidocaine in patients undergoing thoracoscopic pulmonary resection: a comparative. Journal of Thoracic Disease, 13(11), 6334–6343.
- Scarfì, F., Tso, S., D'Agnelli, S., Giamberardino, M. A., & Schatman, M. E. (2023). A Review of the Lidocaine in the Perioperative Period. Medicina (Kaunas, Lithuania), 59(12), 2185.
- Gautam, A., Smith, R., & Chuang, A. (2014). Pharmacokinetics of Lidocaine and Its Metabolites Following Vaginal Administration of Lidocaine Gel to Healthy Female Subjects. The Journal of Clinical Pharmacology, 54(11), 1234–1241.
- Bauer, L. A. (2020). Lidocaine. In Applied Clinical Pharmacokinetics, 3e. McGraw Hill.
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Lidocaine: Package Insert / Prescribing Information / MOA. (2026, February 11). Drugs.com. Retrieved February 21, 2026, from [Link]
- Di, L., & Kerns, E. H. (2015). Protocol for the Human Liver Microsome Stability Assay. Methods in Molecular Biology (Clifton, N.J.), 1253, 119–126.
-
Absorption of lidocaine from lidocaine patch 5%. (n.d.). DailyMed. Retrieved February 21, 2026, from [Link]
- Klein, J. A., & Brown, S. A. (2004). Lidocaine Metabolism Pathophysiology, Drug Interactions, and Surgical Implications. Aesthetic Surgery Journal, 24(4), 349–355.
-
Lidocaine (lidocaine) - Dosing, PA Forms & Info. (2025, July 11). Epocrates. Retrieved February 21, 2026, from [Link]
- Hon, E., & Lee, E. (2011). Population Pharmacokinetics of Lidocaine Administered During and After Cardiac Surgery. The Journal of Clinical Pharmacology, 51(10), 1400–1407.
-
Lidocaine Topical Oral Solution: Package Insert / Prescribing Info. (2025, November 20). Drugs.com. Retrieved February 21, 2026, from [Link]
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Caco2 assay protocol. (n.d.). Retrieved February 21, 2026, from [Link]
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AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
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4% Lidocaine Hydrochloride Injection, USP (40 mg/mL) AQUEOUS SOLUTION FOR TOPICAL USE AND RETROBULBAR INJECTION. (n.d.). Retrieved February 21, 2026, from [Link]
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Plasma Protein Binding Assay. (n.d.). BioIVT. Retrieved February 21, 2026, from [Link]
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Caco-2 Permeability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved February 21, 2026, from [Link]
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ADME Caco-2 Permeability Assay. (n.d.). BioDuro. Retrieved February 21, 2026, from [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved February 21, 2026, from [Link]
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N-benzylacetamide. (n.d.). Retrieved February 21, 2026, from [Link]
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In-vitro plasma protein binding. (2025, August 3). protocols.io. Retrieved February 21, 2026, from [Link]
- Klein, J. A., & Brown, S. A. (2004). Lidocaine Metabolism Pathophysiology, Drug Interactions, and Surgical Implications. Aesthetic Surgery Journal, 24(4), 349–355.
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Lidocaine. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
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Microsomal Stability. (n.d.). Cyprotex. Retrieved February 21, 2026, from [Link]
- Vranić, E., & Lacevic, A. (2020). Physicochemical and structural properties of lidocaine-based ionic liquids with anti-inflammatory anions. Scientific Reports, 10(1), 5941.
- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). Pharmaceutics, 15(11), 2532.
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Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved February 21, 2026, from [Link]
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ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved February 21, 2026, from [Link]
- Jackuliaková, P., et al. (2025). Physicochemical Properties and Release Profiles of Lidocaine Hydrochloride in Microemulsion Gels. European Pharmaceutical Journal.
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Retrieved February 21, 2026, from [Link]
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N-Benzylacetamide. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
